molecular formula C24H18ClNOS B11545949 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide

Cat. No.: B11545949
M. Wt: 403.9 g/mol
InChI Key: NPRZOLPSZRHCGV-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide is an organic compound with the molecular formula C24H18ClNOS This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a naphthalenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfanyl Intermediate: The reaction begins with the chlorination of a phenylthiol to form 4-chlorophenylthiol.

    Alkylation: The 4-chlorophenylthiol is then alkylated with a suitable alkylating agent to introduce the sulfanyl group.

    Amidation: The resulting intermediate is reacted with naphthalen-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-methyl-N-phenylbenzamide

Uniqueness

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide is unique due to the presence of the naphthalen-1-yl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions.

Properties

Molecular Formula

C24H18ClNOS

Molecular Weight

403.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H18ClNOS/c25-20-12-14-21(15-13-20)28-16-17-8-10-19(11-9-17)24(27)26-23-7-3-5-18-4-1-2-6-22(18)23/h1-15H,16H2,(H,26,27)

InChI Key

NPRZOLPSZRHCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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